2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

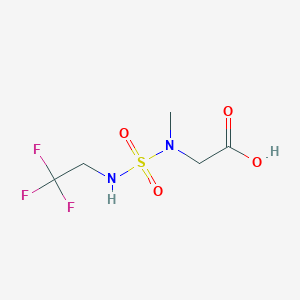

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure of Oryzalin : The compound, also known as 4-dipropylamino-3,5-dinitrobenzenesulfonamide, demonstrates herbicidal properties. The crystal structure is characterized by dihedral angles between the benzene ring and nitro groups, with the propyl arms of the dipropylamino substituent positioned on opposite sides of the ring plane. In the crystal, N—H⋯O and C—H⋯O hydrogen bonds create a three-dimensional network (Kang, Kim, Jeon, & Kim, 2015).

Computational Study of Sulfonamide Molecule : N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) is analyzed through SCXRD studies and spectroscopic tools. The crystal structure, electronic properties, and interaction of NDMPMBS molecule with proteins are investigated using computational methods. Molecular dynamics (MD) simulations are utilized to explore the interactions and local reactivity descriptors (Murthy et al., 2018).

Nitro and Nitroso Transformations in Superacids : This study highlights novel transformations involving nitro and nitroso groups in superacid media. It discusses the formation of various cations and the potential synthetic benefits of these transformations, extending the chemistry of the nitro group. This research might provide insights into novel synthetic pathways involving compounds like 2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide (Laali, 2000).

Rhodium(III)-Catalyzed Cyanation : The study discusses the synthesis of 2-(alkylamino)benzonitriles via rhodium-catalyzed cyanation and denitrosation of N-nitrosoarylamines. This process uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, potentially relevant to the synthesis and transformations involving this compound (Dong et al., 2015).

Safety and Hazards

2-Methyl-5-nitrobenzenesulfonamide is classified under the GHS07 hazard class. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name |

2-methyl-5-nitro-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-4-8-14(9-5-2)20(18,19)13-10-12(15(16)17)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHOSLYVTWVVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)